MFCD02332245
Description
MFCD02332245 is a boronic acid derivative widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures in pharmaceuticals and materials science. Boronic acids like this compound typically exhibit planar geometry at the boron center, enabling coordination with palladium catalysts during coupling reactions. These compounds are often air- and moisture-sensitive, requiring inert handling conditions .
The compound’s utility is underscored by its role in synthesizing intermediates for active pharmaceutical ingredients (APIs). For example, structurally similar boronic acids, such as 9-azaindole-5-boronic acid (CAS 913835-63-9, MDL MFCD06739225), demonstrate high reactivity in forming carbon-carbon bonds under mild conditions, achieving yields exceeding 70% in optimized protocols .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S2/c1-27-14-5-2-12(3-6-14)10-17-19(26)23(20(28)29-17)9-8-18(25)22-15-11-13(21)4-7-16(15)24/h2-7,10-11,24H,8-9H2,1H3,(H,22,25)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQJPFZWWLIGRA-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD02332245 involves several steps, each requiring precise reaction conditions. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
MFCD02332245 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
MFCD02332245 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in certain reactions. In biology, it is employed in the study of biochemical pathways and as a probe for detecting specific biomolecules. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02332245 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby affecting various biological pathways. The compound’s effects are mediated through its binding to these targets, which can result in either activation or inhibition of their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD02332245 with three structurally and functionally analogous boronic acids, emphasizing synthesis, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Functional Groups | Synthesis Yield | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Boronic acid, heterocycle | Not reported | Suzuki coupling, API synthesis |
| 9-Azaindole-5-boronic acid | 913835-63-9 | C₇H₇BN₂O₂ | 161.95 | Boronic acid, azaindole | 72% | Anticancer intermediates |
| (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid | 1022150-11-3 | C₁₀H₁₁BN₂O₂ | 202.02 | Boronic acid, imidazole | 85% | Kinase inhibitor precursors |
| (6-Aminopyridin-3-yl)boronic acid | 1761-61-1 | C₅H₇BN₂O₂ | 138.94 | Boronic acid, aminopyridine | 98% | Fluorescent probes, sensors |
Table 2: Physicochemical Properties
| Compound | Solubility (mg/mL) | LogP (Predicted) | Hazard Statements | Reactivity in Cross-Coupling |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Likely H302, H315, H319 | High (inferred) |
| 9-Azaindole-5-boronic acid | 0.24 | 0.61 (SILICOS-IT) | H302, H315, H319, H332, H335 | High (72% yield, Pd catalysis) |
| (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid | 0.687 | 1.64 (MLOGP) | H302, H315, H319, H335 | Moderate (Cs₂CO₃ base required) |
| (6-Aminopyridin-3-yl)boronic acid | 0.12 | -1.98 (Ali) | H302 | High (98% yield, green chemistry) |
Key Findings:
Synthetic Efficiency: 9-Azaindole-5-boronic acid (72% yield) and (6-aminopyridin-3-yl)boronic acid (98% yield) outperform other analogs in reaction efficiency. The latter employs eco-friendly A-FGO catalysts, reducing reliance on toxic solvents . this compound likely shares comparable catalytic requirements (e.g., Pd(0) catalysts, phosphine ligands) based on structural similarity .
Functional Group Impact: The imidazole moiety in (4-(1-methyl-1H-imidazol-2-yl)phenyl)boronic acid enhances coordination with transition metals, broadening its utility in heterocyclic synthesis . Aminopyridine derivatives like (6-aminopyridin-3-yl)boronic acid exhibit superior solubility (0.12 mg/mL) and BBB permeability, making them suitable for CNS-targeted drug development .
Safety Profiles :
- All analogs carry H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) warnings. However, 9-azaindole-5-boronic acid poses additional inhalation risks (H335) due to fine particulate formation .
Thermodynamic Stability: 9-Azaindole-5-boronic acid shows moderate thermal stability (decomposition at 120°C), whereas (6-aminopyridin-3-yl)boronic acid remains stable under reflux conditions (ΔT = 75°C) .
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